Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate
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Overview
Description
Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C22H28N2O2 and a molecular weight of 352.47 g/mol . This compound is known for its intricate structure, which includes a piperidine ring substituted with an anilino group, a methyl group, and a phenethyl group. It is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the anilino, methyl, and phenethyl groups through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate can be compared to other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight variations in the substituents, leading to differences in their chemical and biological properties.
Other Piperidine Derivatives: Compounds like piperidine-4-carboxylate derivatives, which share the piperidine ring but differ in other substituents, can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
61085-96-9 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl (3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-18-17-24(15-13-19-9-5-3-6-10-19)16-14-22(18,21(25)26-2)23-20-11-7-4-8-12-20/h3-12,18,23H,13-17H2,1-2H3/t18-,22+/m1/s1 |
InChI Key |
ULCFSXQHBSJRKV-GCJKJVERSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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